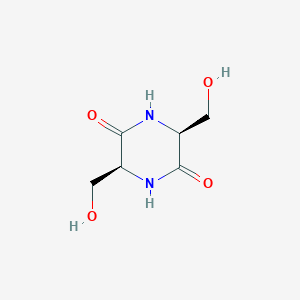

CYCLO(-SER-SER)

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426303 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23409-30-5 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Cyclo Ser Ser and Derivatives

Organic Synthesis Approaches

Organic synthesis provides a robust platform for the creation of Cyclo(-Ser-Ser) and its analogs. These methods can be broadly categorized into solution-phase and solid-phase techniques, each with distinct advantages and applications.

Solution-phase peptide synthesis is a classical approach that has been successfully applied to the synthesis of short peptides and cyclic structures like Cyclo(-Ser-Ser). This methodology involves the stepwise coupling of amino acid precursors in a homogenous solution. The general process for synthesizing Cyclo(-Ser-Ser) in solution typically involves:

Protection: The amino and carboxyl groups of the serine monomers that are not involved in peptide bond formation are protected with appropriate chemical groups.

Coupling: The protected serine residues are coupled to form a linear dipeptide, Ser-Ser.

Deprotection: One or both of the terminal protecting groups of the linear dipeptide are removed.

Cyclization: The linear dipeptide undergoes an intramolecular cyclization to form the diketopiperazine ring.

A notable example of a solution-phase synthesis of a serine-containing peptide is the preparation of the pentapeptide Boc-GRGDS, which started with a benzyl-protected serine hydrochloride salt acs.org. While this example is for a linear peptide, the fundamental principles of protection, coupling, and deprotection are directly applicable to the initial steps of synthesizing the linear Ser-Ser precursor required for Cyclo(-Ser-Ser). The final cyclization step is often the most challenging, requiring carefully optimized conditions to favor the intramolecular reaction over intermolecular polymerization.

| Step | Description | Key Considerations |

| Protection | Masking of reactive functional groups (amino, carboxyl, and side chains) to prevent unwanted side reactions. | Selection of orthogonal protecting groups that can be removed selectively. |

| Coupling | Formation of the amide bond between two amino acid residues. | Use of coupling reagents to activate the carboxyl group. |

| Deprotection | Removal of protecting groups to allow for subsequent reactions. | Mild reaction conditions to avoid degradation of the peptide. |

| Cyclization | Intramolecular reaction to form the cyclic peptide. | High dilution conditions to favor intramolecular cyclization. |

This table outlines the general steps involved in solution-phase peptide synthesis, which are foundational to the synthesis of the linear precursor for Cyclo(-Ser-Ser).

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for the synthesis of peptides, including the linear precursors for cyclic peptides like Cyclo(-Ser-Ser) bachem.com. In SPPS, the peptide is assembled in a stepwise manner while one end is anchored to an insoluble solid support, typically a resin bachem.com. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps bachem.com.

The typical SPPS cycle for assembling the linear Ser-Ser precursor involves:

Attachment: The C-terminal serine residue is attached to the solid support.

Deprotection: The Nα-protecting group of the attached serine is removed.

Coupling: The next Nα-protected serine residue is coupled to the deprotected amino group of the resin-bound serine.

Cleavage: Once the linear dipeptide is assembled, it is cleaved from the resin.

Cyclization: The cleaved linear dipeptide is then cyclized in solution.

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are commonly used in SPPS nih.govspringernature.com. The choice of chemistry depends on the specific requirements of the synthesis and the properties of the target peptide.

| Feature | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to a solid support. |

| Key Advantage | Simplified purification by washing away excess reagents and byproducts. |

| Common Chemistries | Fmoc and Boc protection strategies. |

| Application to Cyclo(-Ser-Ser) | Synthesis of the linear Ser-Ser precursor, which is then cleaved and cyclized. |

This table summarizes the key aspects of Solid-Phase Peptide Synthesis (SPPS) as it applies to the synthesis of the precursor for Cyclo(-Ser-Ser).

The synthesis of peptides containing serine can be complicated by aggregation and the formation of secondary structures, which can lead to low yields. Pseudoproline dipeptides are valuable tools to overcome these challenges chempep.comwikipedia.org. These are derivatives of serine or threonine where the side-chain hydroxyl group forms a temporary oxazolidine ring with the backbone amide nitrogen chempep.com.

The incorporation of a pseudoproline dipeptide introduces a "kink" in the peptide backbone, similar to that of proline peptide.com. This disruption of the secondary structure enhances the solubility of the growing peptide chain and improves coupling efficiency nih.gov. For the synthesis of Cyclo(-Ser-Ser), a pseudoproline dipeptide of a different amino acid followed by serine could be used in a longer peptide sequence that is later cyclized. The pseudoproline structure is stable during SPPS but is readily cleaved under the acidic conditions typically used for final deprotection and cleavage from the resin, regenerating the native serine residue peptide.com. The use of pseudoproline dipeptides has been shown to be particularly effective in the synthesis of cyclic peptides wikipedia.orgpeptide.com.

| Benefit of Pseudoproline Dipeptides | Mechanism |

| Disruption of Aggregation | The cyclic structure of the pseudoproline introduces a kink in the peptide backbone, preventing the formation of β-sheets. |

| Increased Solubility | By disrupting aggregation, the peptide chain remains better solvated, improving reaction kinetics. |

| Improved Coupling Efficiency | Enhanced solvation allows for better access of reagents to the reactive sites of the growing peptide chain. |

| Facilitation of Cyclization | The kink induced by the pseudoproline can pre-organize the linear peptide into a conformation that is favorable for cyclization. |

This table highlights the advantages of using pseudoproline dipeptides in the synthesis of serine-containing peptides, including those that are precursors to cyclic structures.

Chemoselective ligation reactions are powerful methods for the synthesis of large peptides and proteins, and they can also be applied to the cyclization of peptides nih.govnih.gov. These techniques involve the reaction of two unprotected peptide fragments in a highly specific manner to form a native peptide bond.

Serine/Threonine Ligation (STL) is a particularly relevant technique for the synthesis of serine-containing cyclic peptides nih.govnih.govrsc.org. STL involves the reaction of a peptide with a C-terminal salicylaldehyde ester and another peptide with an N-terminal serine or threonine residue nih.gov. This reaction proceeds through an imine capture mechanism, followed by an intramolecular acyl transfer to form a stable intermediate, which is then converted to the native peptide bond upon acidolysis nih.gov. For the synthesis of Cyclo(-Ser-Ser), a linear Ser-Ser precursor could be functionalized with the necessary reactive groups to undergo an intramolecular STL reaction, leading to the formation of the cyclic dipeptide.

| Ligation Technique | Description | Application to Cyclo(-Ser-Ser) |

| Serine/Threonine Ligation (STL) | A chemoselective reaction between a peptide C-terminal salicylaldehyde ester and a peptide with an N-terminal serine or threonine. | Intramolecular ligation of a modified linear Ser-Ser precursor to form the cyclic product. |

This table provides a brief overview of Serine/Threonine Ligation and its potential application in the synthesis of Cyclo(-Ser-Ser).

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, including peptide synthesis and cyclization researchgate.netbiotage.com. The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

In the context of Cyclo(-Ser-Ser) synthesis, microwave energy can be applied to the cyclization of the linear Ser-Ser dipeptide. This approach has been shown to be effective for the synthesis of diketopiperazines from unprotected dipeptides in water, offering a green and efficient method researchgate.net. The rapid heating provided by microwaves can overcome the activation energy barrier for the cyclization reaction, leading to higher yields and shorter reaction times compared to conventional heating methods. Microwave-assisted protocols have been successfully employed in both solution-phase and solid-phase peptide synthesis rsc.orgacs.org.

| Parameter | Microwave-Assisted Synthesis |

| Reaction Time | Significantly reduced compared to conventional heating. |

| Yields | Often improved due to reduced side reactions and enhanced reaction rates. |

| Heating | Rapid and uniform heating of the reaction mixture. |

| Applicability | Can be used for both peptide coupling and cyclization steps. |

This table summarizes the key advantages of utilizing microwave-assisted protocols in the synthesis of cyclic peptides like Cyclo(-Ser-Ser).

Enzymatic Biosynthesis Pathways

In nature, cyclic dipeptides, including those containing serine, are biosynthesized by specific enzymes. The two main classes of enzymes responsible for the formation of diketopiperazines are non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) nih.govmdpi.comfrontiersin.org.

Non-ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that assemble peptides from amino acid precursors without the use of ribosomes mdpi.com. The formation of a cyclic dipeptide can occur as a programmed step in the NRPS assembly line or as a result of the premature release of a dipeptidyl intermediate.

Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of cyclic dipeptides nih.gov. The mechanism involves the sequential transfer of two aminoacyl moieties from their respective tRNAs to the enzyme's active site, followed by a cyclization reaction to form the diketopiperazine ring.

While the specific enzymatic pathway for the biosynthesis of Cyclo(-Ser-Ser) is not as extensively studied as for other cyclic dipeptides, the general mechanisms of NRPSs and CDPSs provide a framework for understanding its natural formation. In some cases, the formation of simple cyclic dipeptides can also occur through non-enzymatic cyclization of linear dipeptides, which may be generated as byproducts of protein metabolism mdpi.com. For instance, D-cycloserine, a cyclic derivative of serine, is biosynthesized by the enzyme DcsG, which belongs to the ATP-grasp superfamily and catalyzes the intramolecular ring formation nih.gov.

| Enzyme Class | Substrates | Mechanism |

| Non-ribosomal Peptide Synthetases (NRPSs) | Amino acids | Modular assembly line synthesis. |

| Cyclodipeptide Synthases (CDPSs) | Aminoacyl-tRNAs | Sequential transfer and cyclization of two aminoacyl moieties. |

This table compares the two main enzymatic pathways involved in the biosynthesis of cyclic dipeptides.

Cyclo Dipeptide Synthases (CDPSs) in Diketopiperazine Formation

Cyclo Dipeptide Synthases (CDPSs) are a family of enzymes that catalyze the formation of cyclodipeptides from aminoacyl-tRNAs (aa-tRNAs). researchgate.net This process represents a direct link between primary and secondary metabolism by utilizing charged tRNA molecules as substrates. researchgate.net The catalytic mechanism of CDPSs generally follows a ping-pong model, involving two main steps. researchgate.net

First, the CDPS enzyme binds to the first aa-tRNA molecule, in this case, seryl-tRNA. The serine residue is then transferred from the tRNA to a conserved serine residue within the active site of the CDPS, forming an aminoacyl-enzyme intermediate. researchgate.net Following the release of the deacylated tRNA, a second seryl-tRNA molecule binds to the enzyme. The second serine residue is then transferred to the N-terminus of the first serine, forming a dipeptidyl-enzyme intermediate. Finally, an intramolecular aminolysis reaction occurs, leading to the formation of the cyclic dipeptide, Cyclo(-Ser-Ser), and its release from the enzyme. researchgate.net

While the general mechanism of CDPSs is understood, specific CDPS enzymes that exclusively produce Cyclo(-Ser-Ser) have not been extensively characterized in the literature. However, the substrate promiscuity of some CDPSs suggests that the formation of Cyclo(-Ser-Ser) is plausible if seryl-tRNA is available as a substrate. The specificity of a CDPS for its substrates is determined by the architecture of its aminoacyl-binding pockets. researchgate.net

Table 1: General Characteristics of Cyclo Dipeptide Synthases (CDPSs)

| Characteristic | Description |

|---|---|

| Substrate(s) | Aminoacyl-tRNAs (e.g., Seryl-tRNA) |

| Catalytic Mechanism | Ping-pong mechanism involving an acyl-enzyme intermediate |

| Key Steps | 1. Acylation of the enzyme with the first amino acid. 2. Formation of a dipeptidyl-enzyme intermediate. 3. Intramolecular cyclization and release of the cyclodipeptide. |

Spontaneous Cyclization Processes of Serine-Containing Peptides

Cyclo(-Ser-Ser) can also be formed non-enzymatically through the spontaneous intramolecular cyclization of a linear seryl-serine dipeptide. This process is a type of intramolecular aminolysis. strath.ac.uk The reaction is particularly favorable when the C-terminal carboxyl group of the dipeptide is activated, for instance, as an ester (e.g., methyl or ethyl ester). mdpi.com

The mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the activated C-terminus. This forms a tetrahedral intermediate, which then collapses to form the stable six-membered diketopiperazine ring, with the concomitant elimination of the activating group (e.g., methanol from a methyl ester). mdpi.com

Several factors can influence the rate and yield of this spontaneous cyclization. These include the pH of the solution, temperature, and the nature of the solvent. Generally, neutral to slightly basic conditions favor the cyclization reaction, as the N-terminal amino group is more nucleophilic in its unprotonated form. Higher temperatures can also accelerate the reaction, although they may also lead to side reactions such as racemization or degradation. mdpi.com The choice of solvent is also critical, with polar aprotic solvents often facilitating the reaction.

Table 3: Factors Influencing Spontaneous Cyclization of Dipeptide Esters

| Factor | Effect on Cyclization |

|---|---|

| pH | Neutral to slightly basic pH increases the nucleophilicity of the N-terminal amine, favoring cyclization. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side products. |

| Solvent | Polar aprotic solvents can facilitate the reaction by solvating the charged intermediate. |

| C-terminal Activating Group | Esters (e.g., methyl, ethyl) are common activating groups that act as good leaving groups. |

Advanced Structural Characterization and Conformational Analysis of Cyclo Ser Ser

Spectroscopic Investigations

Spectroscopic methods are instrumental in elucidating the conformational landscape of cyclo(-Ser-Ser) in different states. These techniques provide insights into the molecule's vibrational modes, the spatial arrangement of its atoms, and its chiral properties.

Vibrational Spectroscopy (IR and Raman) of Cyclic Dipeptides

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful probe into the molecular structure and bonding of cyclo(-Ser-Ser). Studies have reported the IR and Raman spectra of cyclo(-L-Ser-L-Ser) in both the solid state and in aqueous solutions. gre.ac.uk

In the solid state, the amide I vibrations, which are primarily associated with the C=O stretching of the peptide bonds, exhibit splitting. gre.ac.uk Specifically, in the Raman spectrum, these bands appear at 1661 and 1687 cm⁻¹, while in the IR spectrum, they are observed at 1666 and 1680 cm⁻¹. gre.ac.uk This splitting is attributed to intermolecular interactions within the crystal lattice. gre.ac.uk

A key vibrational mode, the cis amide II band, has been identified in the Raman spectrum at 1520 cm⁻¹. gre.ac.uk The position of this band, above 1500 cm⁻¹, is characteristic of a relatively unstrained DKP ring and is consistent with observations for other cyclic dipeptides with small substituents. gre.ac.uk Furthermore, the cis amide I band can be distinguished by its significant shift of approximately 30 cm⁻¹ upon deuteration, a larger shift than that typically seen for trans amide I bands. gre.ac.uk

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to predict the vibrational spectra of an isolated cyclo(-L-Ser-L-Ser) molecule. These calculations suggest that the minimum-energy conformation in the gas phase is a boat form for the DKP ring. gre.ac.uk

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For cyclo(-Ser-Ser), ¹H and ¹³C NMR studies, in conjunction with the analysis of coupling constants, have provided critical data on its preferred conformations.

Research on related cyclic dipeptides indicates that for cyclo(-L-Ser)₂ and cyclo(-L-Ser-d-Ser), the favored side-chain conformation involves the hydroxyl group positioned over the DKP ring, with a chi-1 (χ¹) torsion angle of approximately 60°. researchgate.netnih.gov This folding of the serine side chains over the DKP ring is a recurring motif in cyclic dipeptides. researchgate.net The analysis of proton-proton and proton-carbon coupling constants is essential in deducing these dominant conformations in various solvents like water and dimethyl sulfoxide. researchgate.netnih.gov

Circular Dichroism Spectroscopy for Chiral Conformations

Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment within a molecule, making it an ideal tool for studying the conformation of chiral molecules like cyclo(-Ser-Ser). daveadamslab.com The technique measures the differential absorption of left- and right-circularly polarized light, which is directly influenced by the molecule's secondary structure. creative-proteomics.com

In the context of cyclic dipeptides, the CD spectrum is highly informative about the stereochemistry and conformation. For instance, studies on cyclo-(Trp-Ser) stereoisomers have demonstrated a direct correlation between the sign of the Cotton effect around 210 nm and the configuration at the C-6 position. researchgate.net While specific CD spectral data for cyclo(-Ser-Ser) is detailed in dedicated studies, the principles established for similar cyclic dipeptides underscore the utility of CD in confirming the chiral conformations of cyclo(-Ser-Ser). lookchem.com

Crystallographic Studies

X-ray crystallography provides definitive, high-resolution information about the molecular structure of cyclo(-Ser-Ser) in the solid state, including the precise geometry of the DKP ring and the nature of intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Diketopiperazine Ring Conformations

Single-crystal X-ray diffraction analysis of cyclo(-L-Ser-L-Ser) has revealed that the diketopiperazine (DKP) ring adopts a nearly planar conformation in the crystalline state. gre.ac.uklookchem.com This is in contrast to the boat conformation predicted to be the minimum-energy structure in the gas phase. gre.ac.uk The planarity of the DKP ring in the crystal is similar to that observed in unsubstituted 2,5-diketopiperazine and cyclo(L-Cys-L-Cys). nih.gov

The crystallographic data for cyclo(-L-Ser-L-Ser) show that both of the L-seryl side chains are folded above the DKP ring. gre.ac.uk It is hypothesized that the forces associated with crystal packing are responsible for constraining the DKP ring into this planar arrangement. gre.ac.uk In an aqueous environment, it is plausible that the molecule would adopt the lower-energy boat conformation. gre.ac.uk

The crystal structure of cyclo(-L-Ser-L-Ser-) has been determined to be orthorhombic, belonging to the space group P2₁2₁2₁. lookchem.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.096(2) Å |

| b | 7.787(1) Å |

| c | 8.538(1) Å |

| R-factor | 0.053 for 784 observed reflections |

Table of crystallographic data for cyclo(-L-Ser-L-Ser-). lookchem.com

Computational Modeling and Simulations

Computational methods have proven indispensable in exploring the conformational landscape and electronic properties of Cyclo(-Ser-Ser). These in silico approaches provide a level of detail that is often unattainable through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Modes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study cyclic dipeptides to predict their optimal geometries and vibrational spectra.

For Cyclo(-L-Ser-L-Ser), DFT calculations have been employed to optimize its molecular geometry. These calculations, often performed with basis sets like B3LYP/Aug-cc-pVDZ, help in determining bond lengths, bond angles, and torsion angles that correspond to the molecule's lowest energy state. The diketopiperazine (DKP) ring of Cyclo(-L-Ser-L-Ser) has been found to be nearly planar, a conformation also observed in other cyclic dipeptides like cyclo(L-Cys-d-Cys).

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed picture of the molecule's vibrational modes. The calculated harmonic vibrational frequencies are often scaled to achieve better agreement with experimental data from infrared (IR) and Raman spectroscopy. This combined approach allows for the confident assignment of observed spectral bands to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, as well as the bending and torsional modes of the DKP ring and its side chains. For instance, the characteristic amide I band (primarily C=O stretching) and amide II band (a mix of N-H bending and C-N stretching) are key features in the vibrational spectra of cyclic dipeptides.

Table 1: Selected Calculated Vibrational Frequencies for Cyclo(-L-Ser-L-Ser)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/Aug-cc-pVDZ) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3380 |

| C-H stretch | 3000-3100 | 2950-3050 |

| C=O stretch (Amide I) | 1700-1750 | 1650-1690 |

| N-H bend (Amide II) | 1450-1500 | 1481 |

Note: The calculated frequencies are typically higher than experimental values and are often scaled for better comparison. The data presented here is illustrative and based on typical ranges found in the literature for similar cyclic dipeptides.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

While DFT provides a static picture of the molecule's most stable geometry, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape accessible to the molecule under specific conditions (e.g., in solution).

For cyclic peptides like Cyclo(-Ser-Ser), MD simulations can reveal how the DKP ring and the serine side chains fluctuate and interact with their environment. These simulations can help identify different stable and metastable conformations and the transitions between them. The flexibility of the serine side chains, with their hydroxyl groups, is of particular interest as it can influence intermolecular interactions, such as hydrogen bonding with solvent molecules or other peptides. Accelerated MD simulations can be particularly useful for enhancing the sampling of the conformational space.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, including both ab initio methods and DFT, are fundamental for understanding the electronic structure of Cyclo(-Ser-Ser). These calculations provide information on molecular orbitals, electron density distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's electronic properties and reactivity. For cyclic dipeptides, the HOMO is often localized on the amide groups, while the LUMO can be distributed over the carbonyl carbons and the peptide backbone. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.

Natural Bond Orbital (NBO) analysis, a method used in conjunction with quantum chemical calculations, can provide further insights into intramolecular interactions, such as hyperconjugative effects and hydrogen bonding.

Table 2: Calculated Electronic Properties of a Model Cyclic Dipeptide

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. The data is based on typical values for similar small peptides.

Chiral Purity and Stereoisomerism Studies

The presence of two stereocenters at the α-carbons of the serine residues in Cyclo(-Ser-Ser) gives rise to three possible stereoisomers: Cyclo(-L-Ser-L-Ser), Cyclo(-D-Ser-D-Ser), and Cyclo(-L-Ser-D-Ser) (which is a meso compound). The study of these stereoisomers is crucial as chirality

Supramolecular Chemistry and Self Assembly of Cyclo Ser Ser Analogs

Fundamentals of Self-Assembly in Cyclic Dipeptides

The self-assembly of cyclic dipeptides is a spontaneous process driven by a delicate balance of multiple non-covalent interactions. nih.govmdpi.com The inherent rigidity of the DKP ring preorganizes the molecules for predictable intermolecular recognition, leading to the formation of well-defined supramolecular architectures. rsc.orgebrary.net This process is governed by the interplay of hydrogen bonding, π-π stacking, hydrophobic forces, and electrostatic interactions, with the specific contributions of each depending on the constituent amino acid side chains and the surrounding solvent environment. nih.gov

Role of Hydrogen Bonding (N-H...O) in Higher-Order Structure Formation

The primary driving force behind the self-assembly of virtually all cyclic dipeptides is the formation of intermolecular hydrogen bonds between the amide protons (N-H) and carbonyl oxygens (C=O) of the DKP backbone. rsc.orgnih.gov The DKP ring possesses two hydrogen bond donors and two acceptors, enabling the formation of robust, tape-like or sheet-like structures through continuous N-H...O hydrogen bonding. rsc.org This directional and specific interaction leads to the creation of β-sheet-like arrangements, where peptide rings stack upon one another. acs.orgresearchgate.net This foundational interaction is responsible for the initial formation of one-dimensional assemblies like nanofibers and nanoribbons, which serve as the basis for more complex hierarchical structures. frontiersin.org In analogs like cyclo(-Ser-Ser), the hydroxyl groups of the serine side chains can also participate in hydrogen bonding, offering an additional layer of control and stability to the assembled superstructure. researchgate.net

Contribution of Non-Covalent Interactions (π-π Stacking, Hydrophobic Forces, Electrostatic Interactions)

While hydrogen bonding provides the primary framework for self-assembly, other non-covalent forces are crucial in dictating the specific morphology, stability, and function of the resulting supramolecular structures. nih.govnih.gov The nature of the amino acid side chains plays a significant role in introducing these additional interactions. mdpi.com

π-π Stacking: In CDPs containing aromatic residues, such as phenylalanine or tryptophan, π-π stacking interactions between the aromatic rings provide significant stabilization to the assembled structure. These interactions contribute to the formation of more ordered and rigid materials. frontiersin.org

Hydrophobic Forces: For CDPs with aliphatic side chains like leucine (B10760876) or valine, hydrophobic interactions are a key driver for assembly in aqueous environments. acs.org The tendency of these nonpolar side chains to minimize contact with water promotes the aggregation and packing of the CDP molecules.

Electrostatic Interactions: When CDPs contain charged amino acid residues (e.g., lysine, aspartic acid), electrostatic attraction or repulsion can strongly influence the assembly process. These interactions are highly sensitive to pH and ionic strength, allowing for the creation of environmentally responsive materials. acs.org

The synergistic effect of these forces, in conjunction with the primary hydrogen-bonding network, directs the precise three-dimensional architecture of the final material. nih.gov

| Interaction Type | Description | Role in Self-Assembly | Example CDP Analogs |

|---|---|---|---|

| Hydrogen Bonding (N-H...O) | Interaction between amide protons and carbonyl oxygens of the DKP backbone. | Primary driving force for chain/sheet formation. rsc.org | All CDPs, including Cyclo(-Ser-Ser). |

| π-π Stacking | Attractive interaction between aromatic rings. | Stabilizes packing in aromatic CDPs. frontiersin.org | Cyclo(-Phe-Phe), Cyclo(-Trp-Trp) |

| Hydrophobic Forces | Tendency of nonpolar groups to aggregate in water. | Drives aggregation of aliphatic CDPs in aqueous media. acs.org | Cyclo(-Leu-Leu), Cyclo(-Val-Ala) researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | Controls assembly in response to pH; directs packing of charged CDPs. acs.org | Cyclo(-Asp-Leu-Lys-Leu)₂ acs.org |

Hierarchical Self-Assembly Architectures

The self-assembly of cyclic dipeptides is a hierarchical process where simple, well-defined molecular building blocks organize into progressively more complex structures. rsc.orgunimi.it This bottom-up approach begins with the formation of one-dimensional tapes or fibrils through hydrogen bonding, which then associate laterally to form higher-order architectures such as nanotubes, lamellar sheets, and eventually macroscopic structures like gels. nih.govnih.gov

Formation of Nanotubular Structures

One of the most well-documented self-assembled architectures for cyclic peptides is the nanotube. researchgate.netnih.gov These hollow, cylindrical structures are formed by the stacking of flat, ring-shaped CDP monomers. researchgate.netnih.gov The process is primarily driven by the extensive network of intermolecular hydrogen bonds between the backbones of adjacent rings, creating a stable, β-sheet-like arrangement that extends in one dimension. acs.orgresearchgate.net

The internal diameter of these peptide nanotubes can be precisely controlled by the number of amino acid residues in the cyclic peptide ring. acs.orgnih.gov For instance, an 8-residue cyclic peptide forms nanotubes with an internal diameter of approximately 7.5 Å, while a 12-residue analog produces a wider channel of about 13 Å. acs.org The amino acid side chains project outward from the nanotube surface, allowing for further functionalization and influencing the lateral packing of the tubes. nih.gov In some cases, the formation mechanism involves the initial assembly of bi-layered plates which then roll up to form the final multi-walled or single-walled nanotube. nih.gov

Lamellar Structure Development

Lamellar, or sheet-like, structures are another common morphology observed in the self-assembly of peptides. nih.gov For cyclic dipeptides, these structures often arise from the lateral association of the primary hydrogen-bonded tapes. In some systems, particularly when mixing enantiomeric forms of a cyclic peptide, a repetitive layered pattern can form. nih.govacs.org Research on the specific compound Cyclo(L-Ser-L-Ser) has shown that it can form a lamellar structure in the solid state. biosynth.com This arrangement is facilitated by the stacking of flat peptide sheets, stabilized by intermolecular forces. These lamellar assemblies can exist as stacked sheets or as internal structures within larger aggregates like twisted tapes. nih.gov

Supramolecular Polymerization Studies

The self-assembly of cyclic dipeptides into long, fibrillar nanostructures can be described as a form of supramolecular polymerization. nih.gov In this process, monomeric CDP units associate non-covalently to form polymer-like chains. rsc.orgnih.gov These supramolecular polymers are held together by reversible interactions, primarily hydrogen bonds, which allows their formation and properties to be controlled by external conditions such as solvent, temperature, or concentration. nih.govrsc.org

The resulting long-range ordered nanofibers can entangle to form three-dimensional networks, leading to the formation of gels. nih.govmdpi.com The study of this polymerization is crucial for designing functional soft materials. For example, the self-assembly of cyclo(Leu-Phe) results in the formation of a supramolecular polymer that fibrillates into a hydrogel. nih.gov The ability to rationally design the monomer unit allows for control over the directionality and dynamics of the polymerization process, enabling the construction of complex 2D and 3D architectures. rsc.orgunimi.it

| CDP Analog | Observed Supramolecular Architecture | Primary Driving Interactions |

|---|---|---|

| Cyclo(-L-Ser-L-Ser-) | Lamellar Structures biosynth.com | Hydrogen Bonding |

| Cyclo-(L-Gln-D-Ala-L-Glu-D-Ala-)₂ | Nanotubes, Nanoparticles researchgate.netrsc.org | Hydrogen Bonding, Electrostatic Interactions |

| Cyclo(-Leu-Phe) | Supramolecular Polymer, Hydrogel nih.gov | Hydrogen Bonding, Aromatic Interactions |

| Cyclo(-Phe-Phe) | Organogel nih.gov | Hydrogen Bonding, π-π Stacking |

| Cyclo[-(l-Asp-d-Leu-l-Lys-d-Leu)₂-] | β-sheet Nanotubes acs.org | Hydrogen Bonding, Electrostatic Interactions |

| Cyclo(-Trp-Ser) | 3D Hydrogen-Bonded Network researchgate.net | Hydrogen Bonding |

Functional Supramolecular Materials Derived from Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are recognized for their conformational rigidity and propensity for self-assembly. These characteristics make them valuable building blocks for the creation of functional supramolecular materials. The self-assembly process is primarily driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The nature of the amino acid side chains plays a crucial role in directing the assembly and determining the properties of the resulting materials.

Stimulus-responsive materials, or "smart" materials, can undergo significant changes in their properties in response to external stimuli such as temperature, light, pH, or redox state. This responsiveness makes them highly attractive for a variety of applications in biomedicine and materials science.

Cyclo(-L-Ser-L-Ser) has been identified as a labile supramolecular polymer that exhibits both thermochromism and the ability to undergo photopolymerization. biosynth.comruixibiotech.com This dual responsiveness is a significant finding in the development of multi-stimuli-responsive materials.

Thermochromism: Cyclo(-L-Ser-L-Ser) displays a notable change in its fluorescence properties with temperature. Specifically, an increase in fluorescence intensity is observed between 355 nm and 475 nm when the material is heated from 20 °C to 40 °C. biosynth.comruixibiotech.com This thermochromic behavior suggests potential applications in temperature sensing and imaging.

| Property | Observation | Reference |

| Thermochromism | Increase in fluorescence intensity from 355 nm to 475 nm upon heating from 20 °C to 40 °C. | biosynth.comruixibiotech.com |

Photopolymerization: The ability of Cyclo(-L-Ser-L-Ser) to absorb light and subsequently polymerize opens avenues for the fabrication of novel materials with controlled architectures. biosynth.comruixibiotech.com Photopolymerization is a versatile technique that allows for spatial and temporal control over the polymerization process, which is advantageous for applications in areas such as 3D printing and microfabrication.

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Self-assembled hydrogels derived from cyclic dipeptides are of particular interest due to their potential biocompatibility and tunable properties. The self-assembly of these molecules into fibrillar networks is what entraps water and leads to gelation.

The structural rigidity and high stability of cyclic dipeptides make them excellent candidates for hydrogelators. beilstein-journals.org The unique hydrogen bonding capabilities of CDPs contribute to their high propensity for self-assembly, often resulting in crystalline hydrogels with superior mechanical properties and tolerance to harsh conditions. beilstein-journals.orgresearchgate.net

For instance, research on other CDPs has shown that those containing aromatic amino acids like phenylalanine, tryptophan, and tyrosine can form both hydrogels and organogels. nih.gov The stability and properties of these gels can be influenced by factors such as pH and temperature. For example, Cyclo(Phe-Leu) is a potent hydrogelator that demonstrates self-healing capabilities and rheological stability over a temperature range of 20–60 °C. mdpi.com

| Cyclic Dipeptide | Gelation Properties | Key Findings | Reference |

| Cyclo(Phe-Ser) | Poor hydrogelator | Gel-sol transition temperature of 12 °C at 4 wt%. | mdpi.com |

| Cyclo(Phe-Leu) | Strong hydrogelator | Self-healing, stable from 20-60 °C, and resistant to protease-catalyzed hydrolysis. | mdpi.com |

| Cyclo(Trp-Tyr) | Forms crystalline hydrogels | Exceptional structural rigidity and high stability, with tolerance to harsh conditions. | beilstein-journals.orgresearchgate.net |

The ability of cyclic peptides to bind with cations is a well-established phenomenon that can be exploited to direct their self-assembly into ordered supramolecular structures. The carbonyl groups of the peptide backbone can coordinate with cations, leading to conformational changes and promoting intermolecular interactions.

While specific research on cation-directed assembly of Cyclo(-Ser-Ser) is not extensively detailed in the provided context, the principles of cation binding by cyclic peptides are broadly applicable. Theoretical studies on cyclohexapeptides have suggested that they can bind to both cations and anions by orienting their carbonyl groups or NH groups towards the center of the macrocycle. researchgate.net This "amphi-ionophore" character highlights the versatility of cyclic peptides in molecular recognition.

The binding of cations can influence the aggregation state and morphology of cyclic peptide assemblies. For example, the interaction of cyclic peptides with metal ions can lead to the formation of well-defined nanotubes and other complex architectures. This cation-directed assembly provides a powerful tool for controlling the structure and function of supramolecular materials derived from cyclic dipeptides.

Supramolecular Catalysis

Supramolecular catalysis involves the use of organized molecular assemblies to catalyze chemical reactions. The pre-organization of catalytic sites within a supramolecular framework can lead to enhanced reaction rates and selectivity, mimicking the efficiency of natural enzymes. Cyclic dipeptides have emerged as promising scaffolds for the development of biomimetic catalysts due to their rigid structure and the ability to incorporate various functional groups.

Cyclic dipeptides have been successfully employed as bioinspired catalysts for the epoxidation of electron-deficient enones in aqueous media. tandfonline.comfigshare.com This reaction is significant as it provides an environmentally friendly approach to the synthesis of epoxides, which are valuable intermediates in organic synthesis.

The catalysis is performed in a triphasic system, which allows for efficient reaction conditions and good enantioselectivities. tandfonline.comfigshare.com The rigidity of the cyclic dipeptide scaffold has a significant impact on the enantioselectivity of the reaction, demonstrating the importance of a well-defined catalytic environment. tandfonline.comfigshare.com The chirality of the substituents on the catalyst determines the chirality of the resulting epoxide, allowing for the synthesis of both enantiomers. tandfonline.comfigshare.com

This work highlights the potential of cyclic dipeptides to act as "biomimetic" catalysts, mimicking the function of enzymes in carrying out specific chemical transformations.

Chirality is a fundamental property in chemistry and biology, and the development of methods for controlling chirality in supramolecular systems is a major area of research. The inherent chirality of amino acids makes cyclic dipeptides excellent building blocks for constructing chiral supramolecular polymers.

The self-assembly of chiral monomers can lead to the formation of helical supramolecular structures. rsc.org The transfer of chirality from the molecular level to the supramolecular level is a key aspect of this process. Non-covalent interactions between chiral molecules can favor specific stereochemical arrangements, leading to the propagation of a preferred helical sense in the growing aggregate. rsc.org

The study of chiral induction in supramolecular systems is often carried out using techniques such as circular dichroism (CD) spectroscopy, which is highly sensitive to the presence of helical assemblies. rsc.org The development of cyclic dipeptide-based systems that exhibit controlled chiral self-assembly could lead to new materials with applications in areas such as asymmetric catalysis, chiral separations, and chiroptical devices.

Advanced Analytical Techniques in Cyclo Ser Ser Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific identification and quantification of cyclic dipeptides like Cyclo(-Ser-Ser) in various matrices. This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis and fragmentation abilities of tandem mass spectrometry.

In a comprehensive study aimed at developing a simultaneous analytical method for 31 different diketopiperazines (DKPs), including Cyclo(-Ser-Ser), researchers optimized LC-MS/MS conditions to achieve high sensitivity and repeatability. scribd.comtandfonline.com For this analysis, Cyclo(-Ser-Ser) was dissolved in water, and the mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. tandfonline.comtandfonline.com Multiple reaction monitoring (MRM) was employed, which involves selecting the precursor ion ([M+1]⁺) and a specific fragment ion, to ensure highly selective and quantitative detection. tandfonline.comtandfonline.com This method successfully separated and detected 31 DKPs within a 35-minute run time. tandfonline.comtandfonline.com The developed method demonstrated excellent linearity and repeatability, proving its utility for accurately determining the concentration of these compounds in complex samples like tea extracts. scribd.comtandfonline.com

Further research has highlighted the challenges of matrix effects in the bioanalysis of related compounds like cycloserine and has developed methods to overcome them, such as protein precipitation coupled with dilution techniques. nih.gov While not directly on Cyclo(-Ser-Ser), these approaches are relevant for its quantification in biological fluids. The ability to accurately quantify these molecules is crucial, as even small cyclic peptides can have significant biological activities. acs.org For instance, studies on collagen-derived hydroxyproline-containing cyclic dipeptides have utilized LC-MS/MS to identify and quantify these compounds, demonstrating their formation under specific pH and temperature conditions and their subsequent bioavailability. acs.org

Table 1: LC-MS/MS Parameters for Cyclo(-Ser-Ser) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Compound | Cyclo(-Ser-Ser) | scribd.com |

| Molecular Weight | 174.16 | scribd.com |

| Solvent | Water | scribd.comtandfonline.comtandfonline.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | tandfonline.comtandfonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | tandfonline.comtandfonline.com |

| Precursor Ion | [M+1]⁺ | tandfonline.comtandfonline.com |

Electron Microscopy (SEM, TEM) for Morphological Characterization of Assemblies

The propensity of cyclic dipeptides to self-assemble into well-ordered nanostructures is a key area of research, with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) being indispensable tools for visualizing the resulting morphologies. These techniques provide direct, high-resolution images of the shape, size, and organization of the self-assembled architectures.

While direct SEM and TEM studies specifically on Cyclo(-Ser-Ser) self-assembly are not extensively documented in the provided results, research on closely related CDPs provides a strong indication of its expected behavior. For example, studies on cyclo(Trp-Tyr) (C-WY) hydrogels revealed the formation of dense, three-dimensional networks of fibers approximately 100 ± 50 nm in width and several micrometers in length. beilstein-journals.orgbeilstein-journals.org These fibrous networks are crucial for the stability and mechanical properties of the resulting hydrogels. beilstein-journals.orgbeilstein-journals.org

In another study, a CDP-polydiacetylene conjugate, which included cis-Cyclo(-Ser-Ser), was shown to self-assemble into nanotubes. rsc.orgnih.gov SEM and TEM analyses were critical in revealing the transformation from lamellar assemblies into single-wall and multi-wall nanotubes. rsc.orgnih.govbwise.kr The dimensions of these nanotubes, including the wall thickness which ranged from 8.5 nm to 18 nm, were precisely determined using TEM. rsc.orgbwise.kr These imaging techniques confirmed that the morphology of the assemblies could be tuned by factors such as co-solvent polarity. rsc.orgbwise.kr The structural integrity of these nanotubes, even after processes like polymerization and thermal cycling, was also verified using SEM. rsc.orgbwise.kr Such studies underscore the power of electron microscopy in characterizing the detailed morphology of CDP-based materials, a methodology that is directly applicable to investigating the self-assembly of Cyclo(-Ser-Ser).

Rheological Characterization of Self-Assembled Gels

Rheology, the study of the flow and deformation of matter, is critical for understanding the mechanical properties of hydrogels formed from the self-assembly of cyclic dipeptides. These properties are essential for potential applications in areas like biomedicine and materials science. Rheological measurements, typically performed using a rheometer, can quantify a gel's stiffness, viscosity, and response to stress or strain. sci-hub.se

Key parameters measured include the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component. tainstruments.com For a material to be considered a gel, G′ is typically significantly higher than G″. rsc.org

Research on hydrogels formed from the cyclic dipeptide cyclo(Trp-Tyr) demonstrated that these materials exhibit broad linear viscoelastic regions and possess shear-thinning and self-healing behaviors. beilstein-journals.org The mechanical strength of these hydrogels was shown to improve over time, as indicated by an increase in both G′ and G″. beilstein-journals.org Similarly, hydrogels based on cyclo(Phe-Leu) have been shown to be rheologically stable over a temperature range of 20–60 °C. mdpi.com

The self-assembly conditions, such as pH and temperature, can significantly influence the resulting rheological properties of dipeptide-based gels. mdpi.comfrontiersin.org For instance, the rate of pH change during gel formation can affect the homogeneity and mechanical strength of the final hydrogel, with slower changes often leading to stronger gels. mdpi.com Some peptide-based hydrogels exhibit thixotropy, a time-dependent shear thinning property where the gel becomes fluid when agitated and returns to a gel state upon resting. mdpi.comnih.gov This property is particularly valuable for applications like injectable biomaterials. nih.gov

Table 2: Key Rheological Parameters for Hydrogel Characterization

| Parameter | Description | Significance |

|---|---|---|

| Storage Modulus (G′) | Measure of the elastic response of the material; energy stored per oscillation cycle. | Indicates the stiffness and solid-like behavior of the gel. A high G' is characteristic of a strong gel. tainstruments.com |

| Loss Modulus (G″) | Measure of the viscous response of the material; energy dissipated as heat per cycle. | Indicates the liquid-like behavior of the gel. tainstruments.com |

| Tan δ (G″/G′) | The ratio of the loss modulus to the storage modulus. | A value less than 1 indicates a predominantly elastic material (gel-like). tainstruments.com |

| Complex Viscosity (η*) | Overall resistance to flow under oscillatory shear. | Characterizes the viscoelastic nature of the material. |

| Thixotropy | A reversible, time-dependent decrease in viscosity under shear. | Important for applications requiring injectability and shape recovery after application. nih.gov |

Bioanalytical Methods for Biological Activity Assessment (e.g., Flow Cytometry for Binding Affinity)

Assessing the biological activity of compounds like Cyclo(-Ser-Ser) requires a suite of bioanalytical techniques. While specific data on Cyclo(-Ser-Ser) is limited in the provided search results, methods applied to other cyclic peptides are highly relevant for evaluating its potential biological functions, such as binding affinity to cellular targets.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. When cyclic peptides are conjugated with a fluorescent tag (like FITC), flow cytometry can be used to quantify their binding to specific cell populations. mdpi.com This method allows for the rapid and quantitative assessment of binding affinity and specificity. For example, studies have used flow cytometry to validate the binding of FITC-conjugated cyclic peptides to receptors like EGFR on the surface of cancer cells. mdpi.com The intensity of the fluorescence detected is proportional to the amount of peptide bound to the cells, enabling a dose-dependent analysis of binding. nih.gov

Q & A

Q. Methodological Guidance :

- Solubility Optimization : Test solvents like DMSO (for polar interactions) or chloroform (for hydrophobic environments) based on density predictions.

- Thermal Stability : Use differential scanning calorimetry (DSC) to verify decomposition thresholds during synthesis.

Basic: What spectroscopic techniques are most reliable for characterizing CYCLO(-SER-SER) in synthetic workflows?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ring structure and stereochemistry by analyzing proton coupling patterns and carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (196.246 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies amide bonds (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (Ser residues) .

Q. Methodological Pitfalls :

- Avoid D₂O as a solvent for NMR due to potential hydrogen exchange with Ser hydroxyl groups.

- For MS, use matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation.

Advanced: How can researchers resolve contradictions in reported bioactivity data for CYCLO(-SER-SER)?

Answer:

Contradictions often arise from variability in:

Q. Methodological Framework :

Meta-Analysis : Compare studies using the PICO model (Population: Target cells; Intervention: CYCLO(-SER-SER) concentration; Comparison: Controls; Outcome: IC₅₀) .

Reproducibility Checks : Replicate assays under standardized conditions (e.g., ISO 17025 guidelines).

Advanced: What computational strategies are effective for studying CYCLO(-SER-SER)'s structure-function relationships?

Answer:

Q. Data Validation :

- Cross-validate computational results with experimental circular dichroism (CD) spectra to confirm secondary structure .

Basic: How should researchers formulate hypothesis-driven questions for CYCLO(-SER-SER) studies?

Answer:

Apply the FINER criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.